(Z)-Akuammidine

描述

属性

IUPAC Name |

methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFXZXHYFOPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-Akuammidine: A Comprehensive Technical Guide

A Technical Whitepaper on the Discovery, Natural Sources, and Biological Activity of (Z)-Akuammidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a monoterpene indole (B1671886) alkaloid that has garnered significant interest within the scientific community due to its unique structural framework and potential pharmacological applications. Primarily isolated from the seeds of the West African tree Picralima nitida, this compound has been the subject of research exploring its analgesic and other biological activities. This document provides an in-depth technical overview of the discovery, natural sources, isolation, and known biological interactions of this compound, with a focus on its activity at opioid receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The broader class of akuammiline (B1256633) alkaloids, to which this compound belongs, has been known to science for over a century, with the first member, echitamine, being isolated in 1875.[1] However, the specific discovery and characterization of this compound are more recent. It is primarily recognized as a constituent of Picralima nitida (family Apocynaceae), a plant with a history of use in traditional African medicine for treating pain and fever.[2][3] Its structure was elucidated through modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[4]

The structural characterization of this compound has been confirmed through 1H and 13C NMR spectroscopy.[4] The complex, caged-like structure is a defining feature of the akuammiline alkaloids.[1]

Natural Sources and Abundance

This compound is found in several plant species, with the seeds of Picralima nitida being the most prominent and commercially utilized source.[2] It has also been isolated from Aspidosperma quebracho-blanco.[5] While its presence in other related species is likely, detailed quantitative analyses across a wide range of flora are not extensively documented.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Geographical Distribution |

| Picralima nitida (Akuamma) | Seeds | West and Central Africa |

| Aspidosperma quebracho-blanco | Bark | South America |

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

A detailed protocol for the isolation of six akuamma alkaloids, including this compound, has been developed using pH-zone-refining countercurrent chromatography.[2][6][7][8] This method allows for the separation and purification of these structurally similar compounds in significant quantities.

Workflow for the Isolation of Akuamma Alkaloids

Key Steps in the Isolation Protocol:

-

Extraction: Powdered seeds of Picralima nitida are subjected to maceration with a methanolic hydrochloric acid solution.[6]

-

Filtration and Concentration: The resulting mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.[6]

-

Acid-Base Partitioning: The crude extract is then dissolved in aqueous hydrochloric acid and washed with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. The aqueous layer is then basified and extracted with a moderately polar organic solvent such as dichloromethane (B109758) to isolate the alkaloids.[6]

-

pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This is a critical step for separating the complex mixture of alkaloids. The technique relies on the differential partitioning of the alkaloids between two immiscible liquid phases based on their pKa values.[2]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Final Purification: If necessary, fractions containing this compound can be further purified using flash chromatography on silica (B1680970) gel.[6]

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Biological Activity and Signaling Pathways

The primary pharmacological interest in this compound lies in its interaction with opioid receptors.[9][10] It has been shown to be an agonist at these receptors, which is consistent with the traditional use of Picralima nitida as an analgesic.[3]

Opioid Receptor Binding Affinity

This compound exhibits a preference for the μ-opioid receptor (MOR), with lower affinities for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[9][10]

Table 2: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| μ-opioid receptor (MOR) | 0.6 μM | [10] |

| δ-opioid receptor (DOR) | 2.4 μM | [10] |

| κ-opioid receptor (KOR) | 8.6 μM | [10] |

μ-Opioid Receptor Signaling Pathway

As an agonist at the μ-opioid receptor, this compound is expected to initiate a signaling cascade similar to that of other MOR agonists. This typically involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Description of the Signaling Pathway:

-

This compound Binding: this compound binds to and activates the μ-opioid receptor, a G-protein coupled receptor (GPCR), on the cell surface.

-

G-Protein Activation: Receptor activation leads to the activation of an associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated G-protein has two primary effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: This can include the opening of potassium channels (leading to hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).

-

-

Cellular Response: The culmination of these signaling events is a reduction in neuronal excitability, which is believed to underlie the analgesic effects of μ-opioid receptor agonists.

Interaction with Adrenergic and Serotonergic Systems

While the primary focus of research has been on the opioid system, some evidence suggests that this compound and related alkaloids may also interact with adrenergic and serotonergic receptors.[11] However, detailed studies characterizing the nature of these interactions and the specific receptor subtypes involved are limited. One study on derivatives of the related alkaloid akuammicine (B1666747) indicated weak affinity for these receptor systems.[11] Further research is required to fully elucidate the pharmacological profile of this compound at these targets.

Potential Therapeutic Applications

The demonstrated activity of this compound at opioid receptors makes it a compound of interest for the development of new analgesic agents.[4][12] Its natural origin and unique chemical scaffold may offer advantages in terms of developing drugs with novel pharmacological properties or improved side-effect profiles compared to traditional opioids. Additionally, preliminary investigations into its antineoplastic effects suggest that its therapeutic potential may extend beyond pain management.[4] However, it is important to note that the in vivo efficacy for analgesia has been shown to be limited in some animal models.[12]

Conclusion

This compound is a fascinating natural product with a well-defined interaction with the opioid system, particularly the μ-opioid receptor. Its primary natural source, Picralima nitida, has a long history of traditional medicinal use that is now being substantiated by modern pharmacological research. The development of efficient isolation protocols has made this compound more accessible for in-depth study. While its potential as a lead compound for the development of new analgesics is clear, further research is needed to fully understand its in vivo efficacy, safety profile, and its interactions with other neurotransmitter systems. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound and its therapeutic potential.

References

- 1. The Akuammiline Alkaloids; Origin and Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of rhazidine and akuammidine from Aspidosperma quebracho blanco. The structure of rhazidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Journal of Natural Products - Figshare [figshare.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of (Z)-Akuammidine in Alstonia scholaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of (Z)-Akuammidine, a monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Alstonia scholaris. This document details the enzymatic steps from the central precursor, strictosidine (B192452), to the formation of the akuammiline (B1256633) scaffold and the subsequent putative steps leading to this compound. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and workflows.

Introduction to this compound and Alstonia scholaris

Alstonia scholaris, a prominent tree in the Apocynaceae family, is a rich source of bioactive MIAs.[1] These alkaloids, including this compound, exhibit a wide range of pharmacological activities and are of significant interest for drug discovery and development. The biosynthesis of these complex molecules involves a series of intricate enzymatic reactions, starting from the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal MIA precursor, strictosidine. This guide focuses on the specific branch of the MIA pathway in A. scholaris that leads to the formation of this compound, a compound of the akuammilan (B1240834) class of alkaloids.

The Biosynthetic Pathway from Strictosidine to Akuammiline

The biosynthesis of the akuammiline scaffold in A. scholaris begins with the central MIA intermediate, geissoschizine, which is derived from strictosidine through the action of strictosidine glucosidase and geissoschizine synthase.[2] From geissoschizine, a series of recently elucidated enzymatic reactions leads to the formation of akuammiline.

Key Enzymatic Steps

The conversion of geissoschizine to akuammiline is catalyzed by a trio of enzymes discovered in Alstonia scholaris:

-

Rhazimal Synthase (AsRHS): A cytochrome P450 enzyme that catalyzes the oxidative cyclization of geissoschizine to form the aldehyde, rhazimal. This reaction is a critical branching point, directing the metabolic flux towards the akuammilan scaffold.[2]

-

Rhazimal Reductase (AsRHR1): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol.[2]

-

Rhazimol Acetyltransferase (AsAKS): A BAHD acyltransferase that catalyzes the acetylation of rhazimol to form akuammiline.[2]

Pathway Visualization

The following diagram illustrates the enzymatic conversion of geissoschizine to akuammiline.

Putative Biosynthesis of this compound

The precise enzymatic transformation of akuammiline to this compound in A. scholaris has not yet been fully elucidated. However, based on the structures of related alkaloids and known biochemical reactions, a plausible pathway can be proposed. It is hypothesized that an uncharacterized enzyme, potentially an "Akuammidine Synthase," catalyzes the final steps. This may involve a rearrangement and reduction of an intermediate derived from akuammiline.

Recent research in related plant species has identified an "akuammidine aldehyde reductase" that can reduce akuammidine (B1680586) aldehyde to akuammidine.[3] While the direct precursor in the A. scholaris akuammiline pathway is not an aldehyde, it is possible that a related reductase with specificity for an akuammiline-derived intermediate is involved. The stereospecific formation of the (Z)-isomer suggests a highly controlled enzymatic reaction.

Proposed Pathway Visualization

The following diagram illustrates the proposed final step in this compound biosynthesis.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound biosynthetic pathway is crucial for understanding its regulation and for metabolic engineering efforts.

Enzyme Kinetics

The kinetic parameters for the key enzyme, AsRHS, have been determined.

| Enzyme | Substrate | Km (µM) | Vmax (pmol·s-1·mg-1) | Reference |

| AsRHS | Geissoschizine | 12.3 ± 2.1 | 1.5 ± 0.1 | [2] |

Metabolite Abundance

The concentration of akuammidine has been quantified in various tissues of Alstonia scholaris.

| Tissue | Akuammidine Concentration (µg/g dry weight) | Reference |

| Leaves | 15.6 ± 2.3 | |

| Stems | 25.4 ± 3.1 | |

| Trunk Bark | 42.1 ± 5.5 | |

| Fruits | 5.2 ± 0.8 | |

| Flowers | Not Detected |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.

Heterologous Expression and Enzyme Assay of AsRHS

This protocol describes the expression of AsRHS in Saccharomyces cerevisiae and the subsequent in vitro enzyme assay.

5.1.1. Experimental Workflow

5.1.2. Detailed Protocol

-

Yeast Transformation and Culture:

-

The coding sequence of AsRHS is cloned into a yeast expression vector (e.g., pESC-DEST).

-

The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11).

-

Transformed yeast cells are grown in selective medium (SC-Ura) with glucose, followed by induction with galactose.

-

-

Microsome Isolation:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is resuspended in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) and lysed using glass beads.

-

The lysate is centrifuged to remove cell debris, and the supernatant is further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

The microsomal pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

-

-

Enzyme Assay:

-

The reaction mixture (total volume 100 µL) contains:

-

50 mM phosphate (B84403) buffer (pH 7.4)

-

50-100 µg of microsomal protein

-

100 µM geissoschizine (substrate)

-

1 mM NADPH (cofactor)

-

-

The reaction is initiated by the addition of NADPH and incubated at 30°C for 1 hour.

-

The reaction is stopped by the addition of 100 µL of ethyl acetate.

-

-

Product Extraction and Analysis:

-

The reaction mixture is vortexed and centrifuged.

-

The organic phase is collected, dried, and resuspended in methanol (B129727).

-

The product (rhazimal) is analyzed by LC-MS/MS.

-

Analysis of Alkaloids by LC-MS/MS

This protocol outlines a general method for the analysis of akuammidine and related alkaloids in A. scholaris extracts.

5.2.1. Sample Preparation:

-

Dried and powdered plant material (100 mg) is extracted with methanol (3 x 5 mL) with sonication.

-

The combined extracts are filtered, dried under vacuum, and resuspended in 1 mL of methanol.

-

The solution is filtered through a 0.22 µm syringe filter before analysis.

5.2.2. LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: ESI in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for targeted alkaloids. For this compound, a characteristic transition would be used for quantification.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of the akuammiline scaffold in Alstonia scholaris. The identification and characterization of AsRHS, AsRHR1, and AsAKS provide a clear enzymatic route from the central MIA intermediate, geissoschizine, to akuammiline. However, the final enzymatic step(s) leading to the formation of this compound remain to be discovered. Future research should focus on identifying the putative "Akuammidine Synthase" and elucidating the mechanism of stereochemical control that leads to the (Z)-isomer. The successful reconstitution of the entire this compound pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, would be a significant achievement, paving the way for the sustainable production of this and other valuable akuammilan alkaloids for pharmaceutical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to fully unravel and engineer this complex and important biosynthetic pathway.

References

The Pharmacological Profile of (Z)-Akuammidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a naturally occurring indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally used in African medicine for the treatment of pain and inflammation, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interaction with opioid receptors. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes its putative signaling pathways.

Receptor Binding Affinity

This compound has been characterized as a ligand for opioid receptors, with a notable preference for the µ-opioid receptor (MOR). Radioligand binding assays have been employed to determine its binding affinity (Ki) at the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (µM) | Reference Compound | Ki (nM) |

| µ-Opioid Receptor | 0.6[1][2] | DAMGO | 1.168 - 1.2[3] |

| δ-Opioid Receptor | 2.4[1] | DPDPE | 1.4[4] |

| κ-Opioid Receptor | 8.6[1][2] | U-69,593 | 0.89[4] |

Note: The Ki values for this compound are presented in micromolar (µM) as reported in the literature, while reference compound values are in nanomolar (nM) for comparison of typical high-affinity ligands.

Functional Activity

Functional assays have demonstrated that this compound acts as a µ-opioid receptor agonist.[1][5] Its agonist activity is supported by in vitro studies showing its ability to inhibit forskolin-induced cAMP production and in vivo studies demonstrating analgesic effects that are reversible by the opioid antagonist naloxone.[1][5]

Table 2: Functional Activity of this compound

| Assay Type | Receptor | Activity | Potency (EC50/IC50) | Efficacy (% of standard) |

| cAMP Inhibition | µ-Opioid | Agonist | Weakly potent (µM range)[5][6] | Not explicitly quantified |

| β-Arrestin Recruitment | µ-Opioid | Weak partial agonist/antagonist | Not determined | Minimal recruitment observed[7] |

| Analgesia (in vivo) | Opioid-mediated | Agonist | Dose-dependent[5][8] | Less potent than morphine[5] |

| Anti-inflammatory | Not specified | Active | Dose-dependent[9][10] | Significant inhibition of edema[9][10] |

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for µ, δ, and κ-opioid receptors.

-

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ-opioid receptor.[3][4]

-

Radioligands: [³H]DAMGO for µOR, [³H]DPDPE for δOR, [³H]U-69,593 for κOR.[4][11]

-

Unlabeled Ligands: this compound, DAMGO, DPDPE, U-69,593.[4]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus and Scintillation counter.

-

-

Procedure:

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of various concentrations of this compound (or standard unlabeled ligands).

-

50 µL of the specific radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation (typically 5-20 µg of protein).[11]

-

-

Controls:

-

Total Binding: Contains radioligand and membranes without any competing unlabeled ligand.

-

Non-specific Binding: Contains radioligand, membranes, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).[11]

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to reach binding equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[11]

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[11]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[11]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 4. The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 6. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

(Z)-Akuammidine mechanism of action on opioid receptors

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Akuammidine on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a natural alkaloid isolated from the seeds of Picralima nitida, at opioid receptors. This document synthesizes available data on its binding affinity, functional activity, and signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

This compound is an indole (B1671886) alkaloid that has been shown to interact with opioid receptors. It exhibits a micromolar affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, with a preference for the µ-opioid receptor. Functional assays confirm that this compound acts as a µ-opioid receptor agonist. The data presented herein is primarily based on studies of "akuammidine," which is presumed to be the naturally occurring (Z)-isomer.

Quantitative Data Summary

The binding affinity and functional potency of this compound at the three main opioid receptor subtypes are summarized below.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Receptor Subtype | Radioligand | Kᵢ (µM) | Source |

| Mu (µ) | [³H]-DAMGO | 0.6 | [1] |

| Delta (δ) | Not Specified | 2.4 | [1] |

| Kappa (κ) | Not Specified | 8.6 | [1] |

Table 2: Functional Activity of this compound at Opioid Receptors (cAMP Inhibition Assay)

| Receptor Subtype | Assay | EC₅₀ (µM) | Eₘₐₓ (%) | Source |

| Mu (µ) | cAMP Inhibition | 5.2 | ~80 | [2] |

| Delta (δ) | cAMP Inhibition | >10 | <20 | [2] |

| Kappa (κ) | cAMP Inhibition | >10 | <20 | [2] |

Note: Efficacy (Eₘₐₓ) is relative to a standard full agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ-opioid receptor.

-

Radioligands:

-

µ-opioid receptor: [³H]-DAMGO

-

κ-opioid receptor: [³H]-U-69,593

-

δ-opioid receptor: [³H]-DPDPE

-

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a hallmark of Gαi/o-coupled receptor activation.

-

Cells: Human Embryonic Kidney (HEK293) cells stably expressing the opioid receptor of interest and a cAMP-sensitive biosensor (e.g., GloSensor).

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated.

-

The cells are then treated with varying concentrations of this compound.

-

Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

-

The change in luminescence or fluorescence from the cAMP biosensor is measured over time.

-

-

Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect (EC₅₀) and the maximal inhibition (Eₘₐₓ) relative to a full agonist are determined by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.

-

Cells: A cell line (e.g., U2OS) engineered to express the opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., PathHunter assay).

-

Procedure:

-

Cells are plated in a 96-well plate.

-

Cells are incubated with varying concentrations of this compound.

-

Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together to form an active enzyme.

-

A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

-

-

Data Analysis: The EC₅₀ and Eₘₐₓ for β-arrestin recruitment are determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound Signaling at the µ-Opioid Receptor

This compound acts as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Studies on related akuamma alkaloids suggest that they may be G-protein biased agonists, with limited ability to recruit β-arrestin 2.

Caption: this compound signaling at the µ-opioid receptor.

Experimental Workflow for Opioid Ligand Characterization

The characterization of a novel opioid ligand like this compound typically follows a standardized workflow to determine its pharmacological profile.

Caption: Experimental workflow for opioid ligand characterization.

Conclusion

This compound is a µ-preferring opioid receptor agonist with micromolar affinity. Its mechanism of action primarily involves the activation of the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase. The available data suggests that it may have a preference for G-protein signaling over β-arrestin recruitment, a profile that is of significant interest in the development of safer opioid analgesics. Further studies, particularly direct G-protein activation assays like GTPγS, would provide a more complete understanding of its functional efficacy and potential signaling bias.

References

A Deep Dive into the Structural Elucidation of (Z)-Akuammidine via NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Akuammidine is a monoterpenoid indole (B1671886) alkaloid found in the seeds of the African tree Picralima nitida. As a member of the sarpagan and akuammiline (B1256633) alkaloid classes, it is recognized for its complex architecture and potential therapeutic applications, including analgesic properties. The precise three-dimensional structure of such natural products is paramount to understanding their biological activity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of complex organic molecules like this compound.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of this compound using a suite of NMR experiments.

Quantitative Data Presentation: NMR Chemical Assignments

The foundation of NMR-based structure elucidation lies in the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts for every atom in the molecule. The data presented below is compiled from published literature for akuammidine (B1680586).[1][2][3] Minor variations in chemical shifts can occur due to different solvents and spectrometer frequencies.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Akuammidine in CDCl₃

| Position | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δн) [ppm] | Multiplicity & Coupling Constants (J in Hz) |

| 2 | 134.9 | - | - |

| 3 | 52.3 | 3.85 | m |

| 5 | 53.6 | 3.06 | m |

| 6 | 34.5 | 2.80, 2.65 | m |

| 7 | 108.2 | - | - |

| 8 | 128.2 | 7.48 | d (7.5) |

| 9 | 119.8 | 7.15 | t (7.5) |

| 10 | 122.0 | 7.10 | t (7.5) |

| 11 | 111.2 | 7.30 | d (7.5) |

| 12 | 136.5 | - | - |

| 13 | 145.1 | - | - |

| 14 | 34.8 | 2.15 | m |

| 15 | 36.1 | 2.30 | m |

| 16 | 59.8 | 4.20 | d (6.0) |

| 17 | 120.5 | 5.60 | q (6.8) |

| 18 | 13.2 | 1.70 | d (6.8) |

| 19 | 65.4 | 4.10, 3.90 | m |

| 20 | 54.1 | - | - |

| 21 | 51.8 | 3.40, 3.20 | m |

| N1-H | - | 8.10 | br s |

| COOCH₃ | 173.3 | - | - |

| COOCH₃ | 51.5 | 2.94 | s |

Note: Data compiled from multiple sources and may represent the major diastereomer. Assignments are based on 2D NMR correlations.[1][3]

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[4][5]

-

Sample Purity: The isolated this compound should be of high purity (>95%), as impurities can complicate spectral analysis.

-

Mass: Weigh approximately 5-10 mg of the purified alkaloid for standard ¹H and ¹³C NMR. For more demanding experiments like 2D INADEQUATE or for very high molecular weight compounds, 15-25 mg may be required.[5][6]

-

Solvent: Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is commonly used for indole alkaloids. Other solvents like DMSO-d₆ can be chosen to resolve specific signal overlaps.[7][8]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard: For quantitative NMR (qNMR), a precisely weighed amount of an internal standard would be added, but for structural elucidation, the residual solvent peak (e.g., CHCl₃ at δн 7.26 ppm and CDCl₃ at δc 77.16 ppm) is typically used for spectral referencing.

NMR Data Acquisition

Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6]

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required.[9] A spectral width of ~220-240 ppm is typical. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin couplings. A standard gradient-selected COSY (gCOSY) sequence is used.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous C-H one-bond connectivities.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons.[10] It is essential for connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms. The experiment is often optimized for a J-coupling of 8-10 Hz.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry, a 2D NOESY experiment is performed. This experiment identifies protons that are close in space (<5 Å), revealing through-space correlations that are independent of through-bond coupling.[11][12]

Visualization of Structures and Workflows

Visual aids are indispensable for conceptualizing the complex data generated during structural elucidation.

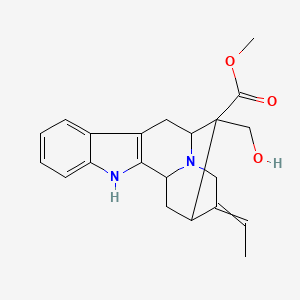

Caption: Molecular structure of this compound with conventional atom numbering.

Caption: Standard workflow for natural product structure elucidation using NMR.

Caption: Key HMBC correlations for assembling the molecular skeleton.

Caption: Visualization of proton spin systems via COSY correlations.

Step-by-Step Structure Elucidation

The final structure is pieced together like a puzzle, using the constraints provided by each NMR experiment.

-

¹H and ¹³C/DEPT Analysis: The ¹H NMR spectrum reveals the number of aromatic protons (four in the C8-C11 range), olefinic protons (H-17), and various aliphatic protons. The characteristic downfield singlet for the indole N1-H is also observed. The ¹³C and DEPT spectra confirm the total number of carbons and classify them into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). This initial analysis provides a count of the molecular formula's hydrogen and carbon atoms.

-

HSQC Analysis: The HSQC spectrum is used to create a definitive list of all one-bond C-H pairs. For example, the proton signal at δн 5.60 ppm is directly attached to the carbon at δc 120.5 ppm (C-17). This step maps all protonated carbons.

-

COSY Analysis: The COSY spectrum reveals through-bond proton couplings, allowing for the construction of molecular fragments or "spin systems". Key correlations include:

-

The connection between the four aromatic protons (H-8 through H-11).

-

The coupling between the ethylidene protons H-17 and H-18.

-

Tracing the connectivity through the aliphatic rings, for instance, from H-3 to H-14 and H-15.

-

-

HMBC Analysis: This is the most critical experiment for assembling the complete carbon skeleton. It connects the fragments identified by COSY and places the quaternary carbons. Key long-range correlations include:

-

Indole Ring: The indole proton N1-H shows correlations to carbons C-2, C-7, and C-12, confirming the indole core structure.

-

Ethylidene Group: The methyl protons H-18 show strong correlations to C-17 and C-15, placing the ethylidene group.

-

Carbomethoxy Group: The singlet methyl protons of the carbomethoxy group (δн 2.94) show a three-bond correlation to the carbonyl carbon (δc 173.3) and a crucial correlation to C-16, attaching this ester group.

-

Bridging Carbons: Protons such as H-5 and H-3 show correlations to quaternary carbons like C-7 and C-20, which helps to fuse the complex ring system.

-

-

NOESY Analysis and Stereochemistry: The final step is to determine the 3D arrangement of the atoms. The NOESY spectrum shows through-space correlations. For sarpagan-type alkaloids, key NOE correlations, such as between H-16, H-5, and H-15, are indicative of the relative stereochemistry at these chiral centers.[13] For instance, the upfield chemical shift of the carbomethoxy group's protons (δн 2.94) is caused by the shielding effect of the indole ring, which is characteristic of the akuammidine 16S stereochemistry.[1][13]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of a suite of 1D and 2D NMR experiments. While ¹H and ¹³C NMR provide the initial atomic census, it is the correlation experiments—COSY, HSQC, and particularly HMBC—that allow for the unambiguous assembly of the complex pentacyclic skeleton. Finally, NOESY experiments provide the crucial spatial information needed to define the molecule's relative stereochemistry. This comprehensive NMR toolkit is indispensable for natural product chemists, enabling the precise characterization of novel compounds and paving the way for future pharmacological investigation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. organomation.com [organomation.com]

- 6. benchchem.com [benchchem.com]

- 7. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Mass Spectrometry Analysis of (Z)-Akuammidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (Z)-Akuammidine, a significant indole (B1671886) alkaloid with potential therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data, and visualizes key processes to facilitate a deeper understanding and replication of analytical methodologies.

This compound, with a molecular formula of C₂₁H₂₄N₂O₃ and an exact mass of 352.17869263 Da, is a compound of interest within the broader class of akuammiline (B1256633) and sarpagan alkaloids.[1] Its characterization is crucial for pharmacological studies and drug development pipelines. This guide focuses on the application of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a powerful technique for the sensitive and selective analysis of such complex molecules.

Quantitative Mass Spectrometry Data

The analysis of this compound by positive ion electrospray ionization tandem mass spectrometry (ESI+-MS/MS) reveals a characteristic fragmentation pattern. The protonated molecule ([M+H]⁺) is observed at an m/z of 353.186. The primary and most abundant product ion, resulting from collision-induced dissociation (CID), is consistently identified at m/z 166.[2][3] This key transition is highly specific and forms the basis for sensitive quantification using Multiple Reaction Monitoring (MRM). Further fragmentation of the molecule can be elucidated through high-resolution mass spectrometry, providing a more detailed understanding of its structure.

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₃ | PubChem |

| Exact Mass | 352.17869263 Da | PubChem[1] |

| Precursor Ion ([M+H]⁺) | m/z 353.186 | Gu et al., 2025[2] |

| Major Product Ion | m/z 166 | Gu et al., 2025[2][3] |

| Other Potential Fragments | m/z 323, 337, 349, 427, 457 | Gu et al., 2025[3] |

Note: The "Other Potential Fragments" listed are representative ions observed in the analysis of related sarpagan and akuammiline alkaloids and may serve as a reference for broader analytical screening.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of sarpagan and akuammiline alkaloids, including this compound, using UPLC-MS/MS.[2][4]

Sample Preparation (from Plant Material)

-

Homogenization : Weigh approximately 1-2 g of fresh plant material (e.g., seeds of Picralima nitida). Immediately freeze in liquid nitrogen and grind into a fine powder using a mortar and pestle.

-

Extraction : Transfer the powdered sample to a 50 mL centrifuge tube. Add 20 mL of methanol (B129727) and vortex vigorously for 15 minutes at room temperature.

-

Centrifugation : Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filtration : Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

UPLC-MS/MS Analysis

-

Instrumentation : An Agilent Ultivo Triple Quadrupole LC-MS/MS system (or equivalent) is recommended.[2]

-

Chromatographic Column : Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm particle size).[2]

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution :

-

0-5 min: 20% B

-

5-5.8 min: Linear gradient to 99% B

-

5.8-8 min: Hold at 99% B

-

8.1-10 min: Return to 20% B (equilibration)

-

-

Flow Rate : 0.6 mL/min.[2]

-

Column Temperature : 40 °C.

-

Injection Volume : 5 µL.

-

Mass Spectrometer Settings :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Capillary Voltage : 4.0 kV.[2]

-

Gas Temperature : 300 °C.[2]

-

Gas Flow : 10 L/min.[2]

-

Scan Range (Full Scan) : m/z 100-1000.

-

MRM Transition for this compound : Precursor ion m/z 353 > Product ion m/z 166.[2][3]

-

Collision Energy (CE) : 30 V.[2]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of sarpagan-type alkaloids like this compound is characterized by the cleavage of the C5-C16 bond and subsequent rearrangements. The proposed pathway leading to the major product ion at m/z 166 involves the loss of the methoxycarbonyl and hydroxymethyl groups, followed by a retro-Diels-Alder (RDA) reaction.

References

The Critical Role of Stereochemistry in the Bioactivity of (Z)-Akuammidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a prominent indole (B1671886) alkaloid derived from the seeds of Picralima nitida, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of pain management. Its biological activity is intrinsically linked to its complex three-dimensional structure. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its profound influence on its bioactivity, with a primary focus on its interaction with opioid receptors. This document summarizes the current understanding of its structure-activity relationships, details relevant experimental methodologies, and presents key data and signaling pathways to facilitate further research and drug development endeavors.

Introduction to this compound

This compound belongs to the akuammiline (B1256633) class of monoterpene indole alkaloids. Traditionally, extracts from the seeds of Picralima nitida, commonly known as akuamma seeds, have been used in West African medicine for their analgesic, anti-inflammatory, and antipyretic properties. Modern phytochemical investigations have identified this compound as one of the active constituents responsible for these effects. Its primary mechanism of action is believed to be through the modulation of the endogenous opioid system, exhibiting a preference for μ-opioid receptors (μOR).[1][2] This interaction positions this compound as a compelling scaffold for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids.

The Stereochemical Landscape of Akuammidine (B1680586)

The molecular structure of Akuammidine is characterized by a rigid pentacyclic framework containing multiple chiral centers. The "(Z)-" designation refers to the geometry of the ethylidene substituent, a critical feature influencing its interaction with biological targets.

The biosynthesis of akuammiline alkaloids involves the cyclization of geissoschizine, a key intermediate. This process, catalyzed by enzymes such as sarpagan bridge enzymes (SBEs), can lead to the formation of different stereoisomers. Specifically, SBEs can produce both the 16S epimer, akuammidine aldehyde, and the 16R epimer, polyneuridine (B1254981) aldehyde.[3][4][5][6][7] These precursors are then further modified by other enzymes to yield a variety of akuammiline alkaloids with distinct stereochemistries. This enzymatic control over the C16 stereocenter underscores the biological importance of this specific chiral center in determining the final structure and, consequently, the bioactivity of the resulting alkaloid.

While direct comparative studies on the bioactivity of this compound versus its (E)-isomer or other diastereomers are not extensively available in the current literature, the principles of stereochemistry in pharmacology strongly suggest that variations in the three-dimensional arrangement of atoms will significantly impact receptor binding and functional activity.

Influence of Stereochemistry on Opioid Receptor Bioactivity

The interaction between a ligand and its receptor is a highly specific, three-dimensional process. Even subtle changes in the stereochemistry of a molecule can dramatically alter its binding affinity, efficacy, and selectivity for a particular receptor subtype. For opioid receptors, the precise orientation of key functional groups on the ligand is crucial for establishing the necessary interactions within the receptor's binding pocket to initiate a biological response.

While specific quantitative data comparing this compound with its other stereoisomers is limited, structure-activity relationship (SAR) studies on related akuamma alkaloids provide valuable insights. For instance, modifications to various positions on the akuammine (B1666748) and pseudo-akuammigine scaffold have been shown to significantly alter their potency and selectivity for μ- and κ-opioid receptors.[8] It is highly probable that the geometry of the ethylidene side chain and the stereochemistry at C16 in Akuammidine play a pivotal role in its interaction with the opioid receptor binding pocket. The (Z)-configuration likely orients the ethyl group in a manner that is more favorable for binding to the μ-opioid receptor compared to the (E)-configuration.

Quantitative Bioactivity Data of Akuamma Alkaloids

The following table summarizes the reported in vitro bioactivity of Akuammidine and other related alkaloids at the three main opioid receptor subtypes. This data highlights the varying affinities and functional activities within this class of compounds.

| Alkaloid | Receptor | Assay Type | Value | Units | Reference |

| Akuammidine | μ-Opioid | Radioligand Binding (Ki) | 0.6 | μM | [1][2] |

| Akuammidine | δ-Opioid | Radioligand Binding (Ki) | 2.4 | μM | [1][2] |

| Akuammidine | κ-Opioid | Radioligand Binding (Ki) | 8.6 | μM | [1][2] |

| Akuammine | μ-Opioid | Radioligand Binding (Ki) | 0.33 | μM | |

| Pseudo-akuammigine | μ-Opioid | Radioligand Binding (Ki) | 0.33 | μM | |

| Akuammicine | κ-Opioid | Radioligand Binding (Ki) | 0.089 | μM |

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Caption: Opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity of this compound and its stereoisomers for opioid receptors is a fundamental step in characterizing their pharmacological profile. A competitive radioligand binding assay is a standard method for this purpose.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Semi-Synthesis of Akuammiline Derivatives

This protocol outlines a general procedure for the modification of the akuammiline core, which can be adapted for the synthesis of various stereoisomers and analogs for SAR studies.

-

Reaction Description: Desilylation of a protected akuammiline intermediate followed by oxidation to yield an aldehyde.

-

Procedure:

-

To a solution of the silylated akuammiline intermediate in tetrahydrofuran (B95107) (THF), add tetra-n-butylammonium fluoride (B91410) (TBAF) (3 equivalents).

-

Stir the reaction mixture at 50°C.

-

Upon completion of the desilylation, add Dess-Martin periodinane (DMP) (1.5 equivalents) and sodium bicarbonate (NaHCO₃) (2 equivalents) in dichloromethane (B109758) (DCM).

-

Stir the mixture at 0°C until the oxidation is complete.

-

Work up the reaction and purify the crude product by column chromatography to afford the desired aldehyde.

-

Separation of Akuammidine Stereoisomers

The separation of stereoisomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.

-

Method: Reversed-phase HPLC.

-

Column: Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm particle size).[3]

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Methanol

-

-

Gradient:

-

0-5 min: 80% A, 20% B

-

5-5.8 min: 1% A, 99% B

-

5.8-8 min: 80% A, 20% B

-

-

Flow Rate: 1 mL/min.

-

Detection: Mass spectrometry (MS) can be used for the identification and quantification of the separated isomers.

Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.

-

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (μ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, [³H]U-69,593 for κOR).

-

Test compound (this compound isomer).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Varying concentrations of the test compound.

-

A fixed concentration of the radioligand (near its Kd value).

-

Receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding and plot it against the logarithm of the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

cAMP Modulation Assay (Functional Assay)

This assay measures the ability of a compound to act as an agonist or antagonist at a Gi/o-coupled receptor by quantifying its effect on intracellular cAMP levels.

-

Method: GloSensor™ cAMP Assay (Promega) or similar technology.

-

Cell Line: HEK293 cells co-transfected with the opioid receptor of interest and a cAMP-sensitive biosensor plasmid.

-

Procedure:

-

Plate the transfected cells in a 96-well plate and incubate overnight.

-

Equilibrate the cells with the GloSensor™ cAMP reagent.

-

Add varying concentrations of the test compound (this compound isomer).

-

Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Measure the luminescence, which is inversely proportional to the level of cAMP inhibition by the agonist.

-

Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its bioactivity at opioid receptors. While current research has established its preference for the μ-opioid receptor and has begun to unravel the biosynthetic pathways that lead to different stereoisomers, a significant opportunity exists for further investigation. The targeted synthesis and pharmacological evaluation of all possible stereoisomers of Akuammidine are essential next steps. Such studies will provide a comprehensive understanding of the structure-activity relationships and enable the rational design of more potent and selective opioid receptor modulators based on the akuammiline scaffold. This knowledge will be invaluable for the development of next-generation analgesics with improved therapeutic profiles.

References

- 1. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paper Details | Paper Digest [paperdigest.org]

- 3. Site selective C-H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Item - Isolation and Synthetic Derivatisation of Indole Alkaloids as Probes for the Kappa Opioid Receptor - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 7. Item - Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 8. researchgate.net [researchgate.net]

Traditional Medicinal Uses of Picralima nitida Alkaloids: A Technical Guide for Researchers

An In-depth Examination of the Pharmacology and Therapeutic Potential of Akuamma Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The seeds of the West African tree, Picralima nitida, commonly known as Akuamma, have a long and rich history in traditional African medicine. For centuries, they have been employed to treat a wide array of ailments, most notably pain, fever, and malaria. The therapeutic effects of these seeds are attributed to a complex mixture of indole (B1671886) alkaloids, with akuammine (B1666748), akuammidine, pseudo-akuammigine, and akuammicine (B1666747) being among the most prominent. This technical guide provides a comprehensive overview of the traditional uses of Picralima nitida alkaloids, supported by quantitative pharmacological data, detailed experimental protocols, and an exploration of their underlying mechanisms of action.

Traditional Applications

Various parts of the Picralima nitida plant, particularly the seeds, have been utilized in traditional medicine for their analgesic, antipyretic, anti-inflammatory, and antimalarial properties. The powdered seeds are typically taken orally to alleviate pain, manage fevers, and treat gastrointestinal disorders. Traditional preparations are also used for conditions such as hypertension, jaundice, and dysmenorrhea.

Quantitative Pharmacological Data

Modern scientific investigation has sought to quantify the bioactivities of the constituent alkaloids of Picralima nitida, primarily focusing on their interaction with the endogenous opioid system. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of Picralima nitida Alkaloids

| Alkaloid | Mu-Opioid Receptor (μOR) Ki (µM) | Kappa-Opioid Receptor (κOR) Ki (µM) | Delta-Opioid Receptor (δOR) Ki (µM) | Reference |

| Akuammidine | 0.6 | 8.6 | 2.4 | |

| Akuammine | 0.5 | - | - | |

| Akuammicine | - | 0.2 | - | |

| Pseudo-akuammigine | - | - | - | |

| Picraline | - | - | - | |

| Akuammiline | - | - | - |

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not reported in the cited source.

Table 2: In Vitro Functional Activity (IC50/EC50) of Picralima nitida Alkaloids at Opioid Receptors

| Alkaloid | Receptor | Assay | Potency (µM) | Reference |

| Akuammine | µOR | cAMP Inhibition | IC50: 2.6 | |

| Pseudo-akuammigine | µOR | cAMP Inhibition | IC50: 3.14 | |

| Akuammicine | κOR | cAMP Inhibition | EC50: 0.24 |

Note: IC50 represents the concentration of an inhibitor where the response is reduced by half. EC50 represents the concentration of a drug that gives a half-maximal response.

Table 3: In Vivo Analgesic and Anti-inflammatory Effects of Picralima nitida Alkaloids and Extracts

| Substance | Animal Model | Assay | Dose | Effect | Reference |

| Pseudo-akuammigine | Rat | Carrageenan-induced paw edema | 1.0 - 50 mg/kg (p.o.) | Dose-dependent inhibition of edema | |

| Pseudo-akuammigine | Rat | Rat tail flick | ED50: 10 µM | Analgesic effect | |

| P. nitida Methanolic Extract | Rat | Carrageenan-induced rat paw oedema | 300 mg/kg (i.p.) | 72.2% inhibition of edema | |

| P. nitida Methanolic Extract | Rabbit | LPS-induced pyrexia | 50 mg/kg | 38.7% antipyrexia |

Note: p.o. - per os (by mouth); i.p. - intraperitoneal; ED50 - effective dose for 50% of the population.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Picralima nitida alkaloids.

Alkaloid Extraction and Isolation: pH-Zone-Refining Countercurrent Chromatography

A highly effective method for isolating individual alkaloids from the complex mixture found in P. nitida seeds is pH-zone-refining countercurrent chromatography.

-

Seed Preparation: Dried Picralima nitida seeds are ground into a fine powder.

-

Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether to remove oils and lipids that could interfere with the extraction.

-

Crude Alkaloid Extraction: An acid-base extraction is employed. The defatted powder is macerated in an acidic solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble. The acidic extract is then basified (e.g., with NH4OH) to deprotonate the alkaloids, which are subsequently extracted into an organic solvent (e.g., dichloromethane).

-

pH-Zone-Refining CCC:

-

Solvent System: A two-phase solvent system is prepared, for example, a mixture of methyl-tert-butyl ether, acetonitrile, and water.

-

Stationary and Mobile Phases: The organic phase is made basic with a retainer base (e.g., triethylamine) and used as the stationary phase. The aqueous phase is made acidic with an eluter acid (e.g., HCl) and serves as the mobile phase.

-

Separation: The crude alkaloid extract is dissolved in the stationary phase and introduced into the CCC apparatus. The mobile phase is then pumped through the system, creating a pH gradient that separates the alkaloids based on their pKa values and partition coefficients.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and pool those containing the pure alkaloids.

-

In Vitro Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of the alkaloids for opioid receptors.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, κ, or δ) are prepared from cell cultures or animal brain tissue.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]DAMGO for μOR, [³H]U69,593 for κOR).

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test alkaloid.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity: Hot Plate and Tail-Flick Tests

These are common methods to assess the central analgesic effects of compounds in animal models.

-

Animal Model: Typically, mice or rats are used.

-

Drug Administration: The test alkaloid or vehicle control is administered to the animals (e.g., subcutaneously or orally).

-

Hot Plate Test: The animal is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. An increase in latency compared to the control group indicates an analgesic effect.

-

Tail-Flick Test: A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away from the heat source is measured. An increased latency indicates analgesia.

-

Data Analysis: The maximum possible effect (%MPE) is often calculated to normalize the data.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory properties of a substance.

-

Animal Model: Rats are commonly used.

-

Drug Administration: The test alkaloid or a standard anti-inflammatory drug (e.g., indomethacin) is administered prior to the induction of inflammation.

-

Induction of Edema: A small volume of carrageenan solution is injected into the sub-plantar tissue of the rat's hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathways

The primary mechanism of action for many Picralima nitida alkaloids involves their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Mu-Opioid Receptor (μOR) Agonism by Akuammine

Akuammine and pseudo-akuammigine act as agonists at the μ-opioid receptor. Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are associated with analgesia.

Kappa-Opioid Receptor (κOR) Agonism by Akuammicine

Akuammicine is a potent agonist at the kappa-opioid receptor. Activation of κORs is also associated with analgesia, but typically without the euphoric and respiratory depressive side effects associated with μOR agonists.

Conclusion

The alkaloids from Picralima nitida represent a valuable class of natural products with a long history of traditional medicinal use, particularly for pain and related inflammatory conditions. Modern pharmacological studies have substantiated these traditional claims, revealing that several of these alkaloids interact with the endogenous opioid system. The quantitative data on their binding affinities and functional activities, coupled with in vivo evidence of their analgesic and anti-inflammatory effects, underscore their potential as scaffolds for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological properties of these fascinating compounds. The distinct signaling profiles of alkaloids like akuammine (μOR agonist) and akuammicine (κOR agonist) open avenues for the development of analgesics with potentially improved side-effect profiles. Further investigation into the structure-activity relationships and the full spectrum of their biological activities is warranted to fully unlock the therapeutic potential of Picralima nitida alkaloids.

(Z)-Akuammidine: A Technical Whitepaper on its Potential as a Novel Analgesic Scaffold

For: Researchers, Scientists, and Drug Development Professionals Dated: December 20, 2025

Executive Summary

Amid the ongoing opioid crisis, the search for novel analgesic agents with improved safety profiles is of paramount importance. (Z)-Akuammidine, a monoterpene indole (B1671886) alkaloid derived from the seeds of Picralima nitida, presents a structurally distinct scaffold for the development of new pain therapeutics. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. While this compound itself demonstrates modest analgesic efficacy, its unique structure-activity relationship offers a promising foundation for the design of more potent and potentially safer opioid receptor modulators.

Introduction

This compound is an alkaloid isolated from the seeds of the West African tree Picralima nitida, which has been used in traditional medicine to treat pain and fever.[1][2] Structurally distinct from classical morphinan-based opioids, the akuamma alkaloid family, including this compound, represents an underexplored chemical space for opioid receptor-targeted drug discovery.[1][3] This whitepaper consolidates the current scientific knowledge on this compound, focusing on its potential as a novel scaffold for analgesic drug development.

Mechanism of Action

This compound exerts its analgesic effects primarily through its activity at opioid receptors. In vitro studies have confirmed that it is an agonist with a preference for the µ-opioid receptor (µOR).[4] The agonist action at µORs has been confirmed through antagonism by the non-selective opioid antagonist naloxone (B1662785) and the µOR-selective antagonist CTOP.[4] Like other canonical µOR agonists, its activation of the receptor is expected to initiate G-protein-mediated signaling cascades that ultimately lead to an analgesic response.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound

This table presents the inhibition constant (Kᵢ) values, which indicate the concentration of this compound required to inhibit 50% of radioligand binding to the µ (mu), δ (delta), and κ (kappa) opioid receptors. A lower Kᵢ value signifies higher binding affinity.

| Receptor Subtype | Radioligand Used | Kᵢ (µM) | Source(s) |

| µ-opioid (mu) | [³H]DAMGO | 0.6 | [4] |

| δ-opioid (delta) | Not Specified | 2.4 | [4] |

| κ-opioid (kappa) | Not Specified | 8.6 | [4] |

Data indicates a preferential, albeit micromolar, affinity for the µ-opioid receptor.

Table 2: In Vivo Antinociceptive Efficacy of this compound in Mice

This table summarizes the in vivo analgesic effects of this compound administered subcutaneously (s.c.) in mouse models of thermal pain. Efficacy is expressed as the maximum possible effect (%MPE), a standardized measure of analgesia.

| Assay | Dose (mg/kg, s.c.) | Peak %MPE (Mean ± SEM) | Time of Peak Effect (min) | Source(s) |

| Tail-Flick Test | 3 | ~25% | 30 | [1][5] |

| 10 | ~20% | 30 | [1][5] | |

| 30 | ~25% | 60 | [1][5] | |

| Hot-Plate Test | 3 | ~20% | 30 | [1][5] |

| 10 | ~15% | 30 | [1][5] | |

| 30 | ~15% | 60 | [1][5] |

Note: While statistically significant at the 3 mg/kg dose, the overall analgesic effect is modest compared to standard opioids like morphine.[1][5]

Signaling Pathway and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

This compound, as a µOR agonist, activates the canonical G-protein signaling pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP modulates downstream effectors, contributing to the overall analgesic effect.

Experimental Workflow for In Vivo Analgesic Testing

The evaluation of potential analgesic compounds like this compound follows a standardized preclinical workflow, from animal handling to data analysis, as depicted in the diagram below.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key assays used to characterize this compound.

Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

-

Materials:

-

Cell membranes expressing the human opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]DAMGO for µOR).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Naloxone (for determining non-specific binding).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of unlabeled this compound. Dilute the radioligand stock in binding buffer to a final concentration near its dissociation constant (Kᴅ).

-

Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess naloxone), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Add the membrane preparation to each well, followed by the appropriate solutions. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-